molecular formula C28H24N4O4S B11635796 (6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11635796
M. Wt: 512.6 g/mol
InChI Key: OVFULYNGHZNZKH-XAUISYEUSA-N
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Description

(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often formed by cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrimidine rings with the desired substituents using reagents like aldehydes or ketones under specific conditions (e.g., refluxing in ethanol).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings but different fused rings or substituents.

Uniqueness

(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C28H24N4O4S

Molecular Weight

512.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H24N4O4S/c1-18-6-3-4-9-23(18)27-31-32-25(29)24(26(33)30-28(32)37-27)16-19-10-12-20(13-11-19)35-14-15-36-22-8-5-7-21(17-22)34-2/h3-13,16-17,29H,14-15H2,1-2H3/b24-16-,29-25?

InChI Key

OVFULYNGHZNZKH-XAUISYEUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(C=C4)OCCOC5=CC=CC(=C5)OC)/C(=O)N=C3S2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC(=C5)OC)C(=O)N=C3S2

Origin of Product

United States

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